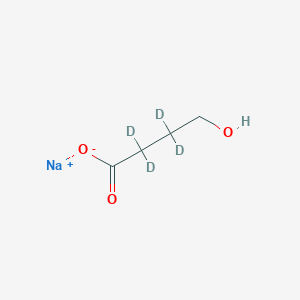

![molecular formula C14H20O8 B1141618 (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate CAS No. 111293-23-3](/img/structure/B1141618.png)

(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : The compound is involved in the synthesis of various chemical compounds and its structural properties have been analyzed. For example, the synthesis of Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate demonstrates the versatility of fumarate derivatives in organic synthesis (Röder, Wiedenfeld, & Bourauel, 1987).

Materials Science and Composite Materials : Fumarate derivatives are used in the development of materials, such as in the creation of unsaturated polyester resins for composite materials. This is exemplified in the study where monomers of bis-(2-hydroxyethyl) fumarate are synthesized for use in composites based on oil palm empty fruit bunches and fiberglass (Issam, Shilla, & Abdul Khalil, 2011).

Pharmaceutical Applications : Fumarate esters are also explored for pharmaceutical applications, such as in the synthesis of novel bis(1-(cyclohexylamino)-1-oxoalkyl or aryl) fumarates, which are considered as organic building blocks for natural products and drugs (Mamaghani et al., 2014).

Crosslinking and Polymerization : The compound plays a role in crosslinking and polymerization processes. For instance, Bis(3,5-dibromosalicyl) fumarate is used to crosslink hemoglobin, which has implications in the development of blood substitutes (Yang & Olsen, 1989; Yang & Olsen, 1991).

Optoelectronic Applications : Fumarate derivatives are being investigated for their optoelectronic properties, which can be leveraged in the development of materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

Propiedades

IUPAC Name |

bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSLHMRMQFZKMW-GOPXOUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)/C=C/C(=O)O[C@@H](C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)